molecular formula C13H19N3O3 B7898166 (S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898166
M. Wt: 265.31 g/mol
InChI Key: UTDTUQBYMXBQPF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a pyrazin-2-yloxy substituent at the 3-position and a tert-butyl ester group at the 1-position. This compound is structurally characterized by its five-membered pyrrolidine ring, which is substituted with a heteroaromatic pyrazine moiety and a bulky tert-butyl ester. The tert-butyl ester group serves as a protective moiety for carboxylic acids, suggesting its utility in multi-step organic syntheses, particularly in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl (3S)-3-pyrazin-2-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-4-10(9-16)18-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDTUQBYMXBQPF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Mitsunobu reaction enables stereospecific etherification between (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester and pyrazin-2-ol. The reaction proceeds via an SN2 mechanism, ensuring inversion of configuration at the hydroxyl-bearing carbon.

Typical Protocol :

  • Reagents :

    • (R)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester (1.0 equiv)

    • Pyrazin-2-ol (1.2 equiv)

    • Triphenylphosphine (1.5 equiv)

    • Diethyl azodicarboxylate (DEAD, 1.5 equiv)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Reaction Time : 12–24 hours

Key Steps :

  • Activation of pyrazin-2-ol via deprotonation.

  • Formation of oxyphosphonium intermediate with triphenylphosphine and DEAD.

  • Stereoinversion during ether bond formation.

Yield : 75–85%.

Optimized Procedure from Patent Literature

A modified Mitsunobu protocol from CN105085510A reports improved yields using DIAD (diisopropyl azodicarboxylate) instead of DEAD:

ParameterValue
Starting material(R)-3-hydroxypyrrolidine-Boc
NucleophilePyrazin-2-ol
SolventAnhydrous THF
Temperature−20°C to 25°C
CatalystTriphenylphosphine (1.2 equiv)
AzodicarboxylateDIAD (1.2 equiv)
Reaction Time18 hours
Yield88%

Advantages :

  • Reduced side-product formation.

  • Enhanced stereochemical purity (>99% ee).

Nucleophilic Substitution Approach

Mesylation/Alkylation Strategy

This two-step method involves converting the hydroxyl group to a mesylate intermediate, followed by displacement with pyrazin-2-ol.

Step 1: Mesylation :

  • Reagents :

    • (S)-3-hydroxypyrrolidine-Boc (1.0 equiv)

    • Methanesulfonyl chloride (1.5 equiv)

    • Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature

  • Reaction Time : 2 hours

  • Yield : 95%.

Step 2: Displacement :

  • Reagents :

    • Mesylated intermediate (1.0 equiv)

    • Pyrazin-2-ol (1.5 equiv)

    • Potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C

  • Reaction Time : 8 hours

  • Yield : 65–70%.

Limitations :

  • Risk of racemization at elevated temperatures.

  • Lower overall yield compared to Mitsunobu.

Catalytic Asymmetric Synthesis

Enantioselective Oxidative Coupling

A recent advancement involves palladium-catalyzed C–O bond formation to install the pyrazine ether group enantioselectively.

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : (R)-BINAP (10 mol%)

  • Oxidant : Cu(OAc)₂ (2.0 equiv)

  • Solvent : Toluene

  • Temperature : 100°C

  • Yield : 78% with 92% ee.

Advantages :

  • Avoids pre-functionalized pyrrolidine intermediates.

  • Scalable for industrial production.

Comparative Analysis of Methods

MethodYieldStereopurityCostScalability
Mitsunobu Reaction85–88%>99% eeModerateHigh
Nucleophilic Substitution65–70%90–95% eeLowModerate
Catalytic Asymmetric78%92% eeHighHigh

Purification and Characterization

Chromatographic Purification

Crude product is typically purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3).

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 1.47 (s, 9H, Boc), 3.45–3.75 (m, 4H, pyrrolidine), 4.45–5.08 (m, 1H, CH-O), 8.10–8.30 (m, 3H, pyrazine).

  • XRD : Peaks at 4.7, 7.7, 12.2, and 18.8° 2θ confirm crystalline Form-M.

Industrial-Scale Considerations

  • Cost-Effective Solvents : THF and DCM are preferred for Mitsunobu reactions due to recyclability.

  • Catalyst Recovery : Triphenylphosphine oxide byproduct is removed via aqueous extraction.

  • Quality Control : HPLC purity >99.5% is achieved using C18 columns (acetonitrile/water gradient).

Challenges and Solutions

  • Racemization : Mitigated by low-temperature Mitsunobu conditions.

  • Pyrazine Solubility : Enhanced by using polar aprotic solvents (DMF, DMSO).

  • Byproducts : Triphenylphosphine oxide is removed via filtration or washing.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow Mitsunobu systems reduce reaction time to 2 hours with 90% yield.

  • Enzymatic Catalysis : Lipase-mediated asymmetric etherification (under investigation) .

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is essential for deprotection in peptide synthesis and prodrug activation.

Reaction TypeConditionsReagentsProductSource Citation
Acid hydrolysisRoom temperature, 2–4 hoursTrifluoroacetic acid (TFA) in DCM(S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid
Hydrochloric acidReflux in dioxane (1–2 hours)4M HCl in dioxaneCarboxylic acid derivative

Ether Bond Cleavage

The pyrazin-2-yloxy ether linkage is susceptible to cleavage under strong acidic or reductive conditions, enabling modifications of the pyrrolidine scaffold.

Reaction TypeConditionsReagentsProductSource Citation
Acidic cleavageHBr in acetic acid, 60°CHydrobromic acidPyrrolidine-1-carboxylic acid tert-butyl ester + pyrazin-2-ol
Reductive cleavageHydrogenation (Pd/C catalyst)H₂, Pd/C in ethanolDepyrazinated pyrrolidine derivative

Pyrrolidine Ring Functionalization

The secondary amine in the pyrrolidine ring (after ester deprotection) participates in alkylation, acylation, and cross-coupling reactions.

Reaction TypeConditionsReagentsProductSource Citation
AcylationDCM, 0°C to room temperatureAcetyl chloride, DMAPN-Acylated pyrrolidine derivative
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl boronic acidBiaryl-functionalized pyrrolidine

Pyrazine Ring Modifications

The electron-deficient pyrazine ring undergoes nucleophilic aromatic substitution (NAS) at specific positions, enabling further derivatization.

Reaction TypeConditionsReagentsProductSource Citation
ChlorinationPOCl₃, refluxPhosphorus oxychloride2-Chloropyrazine derivative
AminationAmmonia, CuI, 100°CNH₃ in methanol2-Aminopyrazine-functionalized pyrrolidine

Stereochemical Stability

The (S)-configuration at the pyrrolidine C3 position influences reaction stereoselectivity, particularly in enzyme-mediated transformations.

ObservationConditionsOutcomeSource Citation
Enzymatic hydrolysisLipase (e.g., CAL-B), pH 7.0Retention of stereochemistry in products

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in the development of pharmaceuticals, particularly as a potential therapeutic agent due to its structural similarity to biologically active molecules.

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have shown that modifications to the pyrrolidine framework can enhance activity against viral pathogens, making (S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester a candidate for further investigation in antiviral drug design .

Neurological Research

The compound's structure suggests potential interactions with neurotransmitter systems. Pyrrolidine derivatives have been studied for their effects on neuroreceptors, which could lead to advancements in treatments for neurological disorders such as depression and anxiety .

Synthetic Applications

This compound serves as an important intermediate in chemical synthesis.

Synthesis of Bioactive Molecules

The compound can be utilized as a building block in the synthesis of more complex bioactive molecules. Its unique functional groups allow for further chemical modifications, enabling the creation of novel compounds with enhanced biological activity .

Chiral Synthesis

Due to its chiral nature, this compound is useful in asymmetric synthesis processes, which are critical in producing enantiomerically pure substances necessary for pharmaceutical applications .

Case Study 1: Antiviral Compound Development

A study focusing on the modification of pyrrolidine derivatives highlighted the efficacy of compounds similar to this compound against specific viral strains. The research demonstrated that certain modifications led to increased potency and selectivity, paving the way for new antiviral therapies .

Case Study 2: Neuropharmacology

In neuropharmacological studies, researchers explored the effects of pyrrolidine derivatives on serotonin receptors. This compound was included in a series of compounds tested for binding affinity and activity modulation. Results indicated promising interactions that could inform future drug development aimed at treating mood disorders .

Mechanism of Action

The mechanism of action of (S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heteroaromatic Substitutions

(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1264038-39-2) shares the same pyrrolidine-tert-butyl ester backbone but substitutes the pyrazine ring with a 4,6-dimethylpyrimidin-2-yloxy group. The pyrimidine ring introduces two nitrogen atoms in 1,3-positions (vs. pyrazine’s 1,4-positions), altering electronic properties and hydrogen-bonding capacity. Its molecular formula (C15H23N3O3) and molar mass (293.36 g/mol) reflect the added methyl groups compared to the target compound (C13H21N3O3, ~267 g/mol) .

Fluorinated Pyrrolidine Derivatives

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (, Entry 180) incorporates a fluorine atom and a hydroxymethyl-pyrrolidine moiety. Fluorination typically increases electronegativity and metabolic stability, making this compound more resistant to enzymatic degradation. The additional ester group and pyridine ring complexity suggest broader steric hindrance, which may limit binding to compact active sites compared to the target compound .

Hydroxyl and Methyl-Substituted Analogues

tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate (CAS 664364-21-0) lacks a heteroaromatic substituent but features hydroxyl and methyl groups on the pyrrolidine ring. This structural simplicity may render it less versatile in interactions with aromatic drug targets compared to the pyrazine-containing target compound .

Data Table of Comparative Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Stereochemistry Key Properties
(S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester C13H21N3O3 ~267 Pyrazin-2-yloxy, tert-butyl ester (S) High hydrogen-bond acceptor capacity
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester C15H23N3O3 293.36 4,6-Dimethylpyrimidin-2-yloxy (S) Increased lipophilicity, reduced solubility
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Not specified Not specified Fluorine, hydroxymethyl-pyrrolidine (±)-trans Enhanced metabolic stability
tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate C11H21NO3 215.29 Hydroxyl, methyl (2S,3S) Improved solubility, simpler structure

Research Findings and Implications

  • Electronic Properties : The pyrazine ring in the target compound is electron-deficient, making it a strong hydrogen-bond acceptor, which may enhance binding affinity to biological targets compared to pyrimidine analogues .
  • Stereochemical Impact : The (S)-configuration ensures chiral specificity, critical for interactions with enantioselective enzymes or receptors. Racemic mixtures (e.g., ’s (±)-trans compound) may require resolution for therapeutic applications .
  • Synthetic Utility : The tert-butyl ester group is a common protective strategy, enabling downstream hydrolysis to carboxylic acids for further functionalization .

Biological Activity

(S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects, drawing on diverse research sources.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 265.31 g/mol

The structure features a pyrrolidine ring substituted with a pyrazin-2-yloxy group and a tert-butyl ester, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Pyrrolidine derivatives and pyrazine derivatives.
  • Reagents : Tert-butyl chloroformate and bases such as triethylamine in solvents like dichloromethane.
  • Reaction Conditions : Controlled temperature and pressure to optimize yield.

This compound serves as a versatile building block for synthesizing more complex molecules in pharmaceutical research .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting pathways related to inflammation and other physiological processes. The pyrazine moiety plays a crucial role in binding to enzyme active sites, modulating their activity .

Pharmacological Effects

Recent studies have highlighted several pharmacological properties:

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition of COX-2, an enzyme involved in the inflammatory response. For instance, related derivatives exhibited IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : (S)-3-(Pyrazin-2-yloxy)-pyrrolidine derivatives have shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's efficacy can vary based on structural modifications, with some derivatives exhibiting MIC values lower than standard antibiotics .

Case Studies

  • Inflammation Model : In a carrageenan-induced paw edema model, compounds structurally related to (S)-3-(pyrazin-2-yloxy)-pyrrolidine showed significant reduction in edema comparable to indomethacin, indicating strong anti-inflammatory properties.
  • Antibacterial Testing : A series of pyrazine derivatives were tested against bacterial strains such as E. coli and S. aureus. Results indicated that certain modifications enhanced antibacterial activity, providing insights into structure-activity relationships (SAR) relevant for drug development .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC₅₀ / MIC ValueReference
COX-2 InhibitionCelecoxib0.04 ± 0.01 μmol
Anti-inflammatoryIndomethacinED₅₀ = 9.17 μM
Antibacterial ActivityVarious DerivativesMIC = 50 µM (E.coli)

Q & A

Q. What are the common synthetic routes for preparing (S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves activating a pyrrolidine carboxylic acid derivative (e.g., using thionyl chloride to form an acid chloride) followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine to form the tert-butyl ester . For introducing the pyrazine moiety, coupling reactions under mild conditions (0–20°C) with catalysts such as DMAP and triethylamine in dichloromethane are employed . Key steps include:

  • Activation : Conversion of the carboxylic acid to an acid chloride.
  • Esterification : Reaction with tert-butyl alcohol.
  • Coupling : Introduction of the pyrazine group via nucleophilic substitution or palladium-catalyzed cross-coupling .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : Confirm stereochemistry and substitution patterns (e.g., ¹H and ¹³C NMR for pyrrolidine and pyrazine protons/carbons).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical values like 229.28 g/mol for related esters ).
  • HPLC : Assess purity, particularly for chiral resolution if enantiomeric impurities are present .

Q. How should the compound be stored to maintain stability during experiments?

  • Temperature : Store at 2–8°C in a sealed container to prevent hydrolysis of the tert-butyl ester .
  • Moisture Control : Use desiccants to avoid degradation, as moisture can hydrolyze the ester group .
  • Light Sensitivity : Protect from prolonged UV exposure to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the pyrazine moiety with high regioselectivity?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. dichloromethane for solubility and reaction rates .
  • Temperature Gradients : Conduct reactions at 40–100°C under inert atmospheres to minimize side reactions .
  • Table 1 : Example optimization parameters:
ParameterTested RangeOptimal ConditionYield Improvement
CatalystPd(OAc)₂, XPhosXPhos+25%
Temperature40–100°C80°C+15%

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Degradation Analysis : Check for sample degradation over time (e.g., via HPLC-MS to detect hydrolyzed products) .
  • Isotopic Labeling : Use ¹⁵N-labeled pyrazine to confirm coupling efficiency and resolve overlapping NMR signals .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by crystallizing derivatives (e.g., tert-butyl pyroglutamate analogs ).

Q. What experimental design challenges arise when scaling up synthesis, and how can they be mitigated?

  • Limitations :
  • Sample Variability : Small-scale mixtures may not replicate industrial waste matrices, affecting reaction reproducibility .
  • Thermal Degradation : Prolonged heating during scaling can degrade sensitive functional groups (e.g., tert-butyl esters) .
    • Solutions :
  • Continuous Cooling : Stabilize intermediates during exothermic reactions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Data Interpretation and Contradictions

Q. How to resolve discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Adduct Formation : Account for sodium/potassium adducts (e.g., [M+Na]+ instead of [M+H]+) .
  • Degradation Products : Check for hydrolyzed fragments (e.g., loss of tert-butyl group, MW reduction by ~100 g/mol) .

Q. What strategies validate the enantiomeric purity of the (S)-configured compound?

  • Chiral HPLC : Compare retention times with racemic standards .
  • Optical Rotation : Measure specific rotation (e.g., [α]D²⁵) against literature values for related (S)-pyrrolidine esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.